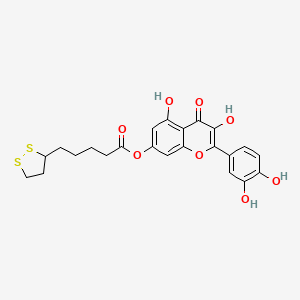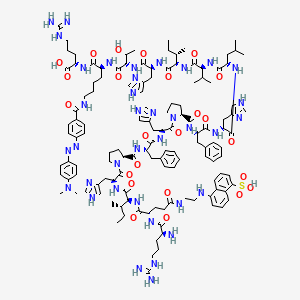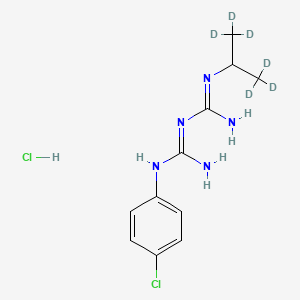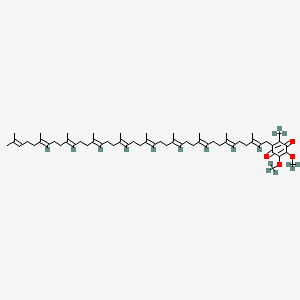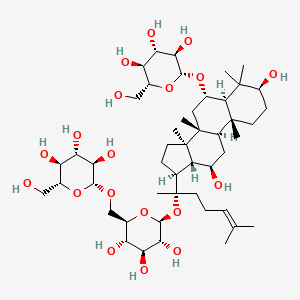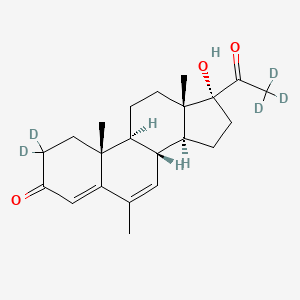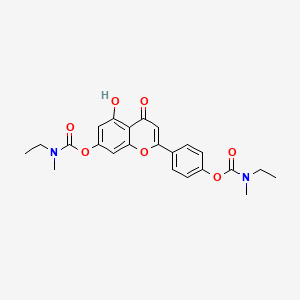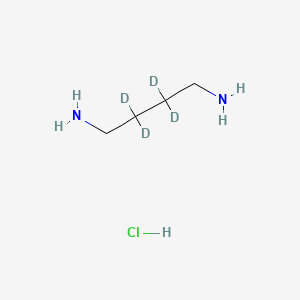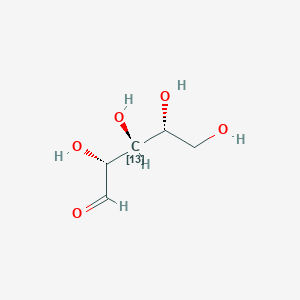
d-Ribose-3-13c
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
d-Ribose-3-13C: is a stable isotope-labeled form of d-Ribose, where the carbon-13 isotope is incorporated at the third carbon position. d-Ribose is a naturally occurring sugar that plays a crucial role in the energy production of cells, particularly as a component of adenosine triphosphate (ATP). The labeled version, this compound, is primarily used in scientific research to trace metabolic pathways and study biochemical processes.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of d-Ribose-3-13C typically involves the fermentation of glucose using microorganisms in a culture medium. The glucose used in this process is enriched with the carbon-13 isotope. The fermentation process is carefully controlled to ensure the incorporation of the carbon-13 isotope at the desired position.
Industrial Production Methods: Industrial production of this compound follows similar fermentation techniques but on a larger scale. The process involves the use of genetically modified microorganisms that can efficiently convert glucose to d-Ribose with high yield and specificity. The fermentation is carried out in bioreactors under optimized conditions to maximize the production of the labeled compound.
化学反応の分析
Types of Reactions: d-Ribose-3-13C undergoes various chemical reactions, including:
Oxidation: d-Ribose can be oxidized to form ribonic acid.
Reduction: It can be reduced to form ribitol.
Substitution: d-Ribose can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts and specific solvents.
Major Products:
Oxidation: Ribonic acid.
Reduction: Ribitol.
Substitution: Various substituted ribose derivatives depending on the reagents used.
科学的研究の応用
Chemistry: d-Ribose-3-13C is used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of molecules. It helps in understanding the metabolic pathways and the role of ribose in various biochemical processes .
Biology: In biological research, this compound is used to investigate the metabolism of ribose in cells and its role in energy production. It is also used to study the effects of ribose supplementation on cellular functions .
Medicine: this compound is used in clinical research to explore its potential benefits in treating conditions like chronic fatigue syndrome and heart disease. It helps in understanding how ribose supplementation can improve energy levels and cardiac function .
Industry: In the industrial sector, this compound is used in the production of labeled compounds for pharmaceutical research. It is also used in the development of diagnostic tools and therapeutic agents.
作用機序
d-Ribose-3-13C exerts its effects by participating in the pentose phosphate pathway, a crucial metabolic pathway for the production of nucleotides and nucleic acids. By providing an alternate source of 5-phospho-d-ribose 1-pyrophosphate, it enhances the recovery of ATP, thereby improving cellular energy levels. The labeled carbon-13 isotope allows researchers to trace the metabolic fate of ribose and study its role in various biochemical pathways .
類似化合物との比較
- d-Ribose-1-13C
- d-Ribose-2-13C
- d-Ribose-4-13C
- d-Ribose-5-13C
Comparison: While all these compounds are labeled forms of d-Ribose, the position of the carbon-13 isotope differs. This positional labeling allows for specific tracing of metabolic pathways and provides unique insights into the role of each carbon atom in biochemical processes. d-Ribose-3-13C is unique in that it specifically labels the third carbon, making it particularly useful for studies focused on the metabolic transformations involving this position .
特性
分子式 |
C5H10O5 |
|---|---|
分子量 |
151.12 g/mol |
IUPAC名 |
(2R,3R,4R)-2,3,4,5-tetrahydroxy(313C)pentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i5+1 |
InChIキー |
PYMYPHUHKUWMLA-MNHXOTPASA-N |
異性体SMILES |
C([C@H]([13C@H]([C@H](C=O)O)O)O)O |
正規SMILES |
C(C(C(C(C=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


